molecular formula C24H19N5O2S B2581312 5-methyl-N-[2-(methylsulfanyl)phenyl]-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 924824-16-8

5-methyl-N-[2-(methylsulfanyl)phenyl]-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2581312
CAS No.: 924824-16-8
M. Wt: 441.51
InChI Key: NYRTXEMTBBOGIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic organic molecule featuring a 1,2,3-triazole core substituted at the 4-position with a carboxamide group. The triazole ring is further functionalized with a 5-methyl group and linked to a 3-phenyl-2,1-benzoxazole moiety at the 1-position. The carboxamide nitrogen is attached to a 2-(methylsulfanyl)phenyl group, introducing a sulfur-containing substituent. Such structural complexity is typical of compounds designed for pharmaceutical or agrochemical applications, where the triazole and benzoxazole motifs are known to confer biological activity, such as kinase inhibition or antimicrobial effects .

The compound’s synthesis likely involves Huisgen cycloaddition for triazole formation, followed by coupling reactions to introduce the benzoxazole and carboxamide groups. Crystallographic data for analogous triazole derivatives (e.g., ) suggest that the triazole ring adopts a planar conformation, while substituents like benzoxazole may influence packing interactions via π-stacking or hydrogen bonding.

Properties

IUPAC Name

5-methyl-N-(2-methylsulfanylphenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O2S/c1-15-22(24(30)25-20-10-6-7-11-21(20)32-2)26-28-29(15)17-12-13-19-18(14-17)23(31-27-19)16-8-4-3-5-9-16/h3-14H,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRTXEMTBBOGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 5-methyl-N-[2-(methylsulfanyl)phenyl]-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide is a novel triazole derivative with potential biological activities. Triazoles are a class of compounds known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article explores the biological activity of this specific compound through various studies, highlighting its mechanisms of action and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound is characterized by the following components:

  • Triazole ring : A five-membered ring containing three nitrogen atoms.
  • Benzoxazole moiety : A fused benzene and oxazole ring that contributes to its biological activity.
  • Methylsulfanyl group : Enhances solubility and may influence the compound's interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to triazole derivatives exhibit significant anticancer activity. Specifically, the compound has shown promise in inhibiting the proliferation of various cancer cell lines.

Case Study:
In vitro studies demonstrated that the compound inhibited cell growth in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Caspase activation, cell cycle arrest
A54920Apoptosis induction through mitochondrial pathway

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. The compound has been evaluated against several bacterial strains.

Findings:
The compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Modulation of Signaling Pathways : It potentially affects pathways such as PI3K/Akt and MAPK/ERK, which are crucial for cell survival and proliferation.
  • DNA Interaction : Preliminary studies suggest that it may bind to DNA or RNA, disrupting nucleic acid synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the provided evidence:

Compound Name Core Structure Key Substituents Reported Properties Reference
Target compound : 5-methyl-N-[2-(methylsulfanyl)phenyl]-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide 1,2,3-triazole - 5-methyl group
- 3-phenyl-2,1-benzoxazole
- 2-(methylsulfanyl)phenyl carboxamide
Hypothesized kinase inhibition (based on benzoxazole-triazole hybrids)
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 1,2,3-triazole - 5-methyl group
- 4-methylphenyl
- 5-(ethylsulfanyl)-1,3,4-thiadiazole
Enhanced solubility due to thiadiazole; potential antimicrobial activity
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide Triazole-pyrazole hybrid - 4-methylphenyl
- 4-fluorophenyl
- carbothioamide
Anticancer activity (in vitro studies); improved metabolic stability via pyrazole core
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)-methyl]oxime Pyrazole-thiazole hybrid - 3-chlorophenylsulfanyl
- trifluoromethyl
- thiazole oxime
Insecticidal activity; CF3 group enhances lipophilicity
N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide Thiadiazole - 4-fluorophenylsulfanyl
- cyclohexanecarboxamide
Antibacterial activity (Gram-positive strains); cyclohexane improves membrane permeation

Key Observations:

Triazole vs. Thiadiazole-containing analogs (e.g., ) exhibit higher solubility due to increased polarity.

Substituent Effects :

  • Benzoxazole vs. Phenyl Groups : The 3-phenyl-2,1-benzoxazole in the target compound may enhance π-π interactions in protein binding pockets compared to simpler phenyl groups (e.g., ).
  • Sulfanyl Modifications : The 2-(methylsulfanyl)phenyl group introduces moderate hydrophobicity, whereas ethylsulfanyl () or fluorophenylsulfanyl () substituents alter electronic and steric profiles.

Biological Activity Trends : Pyrazole hybrids () demonstrate superior metabolic stability over triazole-thiadiazole derivatives, likely due to reduced oxidative degradation.

Research Findings and Implications

  • Crystallographic Insights: Analogous triazole derivatives (e.g., ) crystallize in monoclinic systems (space group P2₁/c) with intermolecular N–H···S and C–H···π interactions stabilizing the lattice . Similar packing may occur in the target compound.
  • Synthetic Challenges : The presence of multiple heterocycles (triazole, benzoxazole) complicates regioselective synthesis. Strategies from (Huisgen cycloaddition) and (oxime formation) may be applicable.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.